Cas no 2229155-28-4 (tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate)

tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate は、保護基として広く利用されるtert-butoxycarbonyl (Boc) 基を有するピペリジン誘導体です。この化合物は、アミノオキシ基(-ONH2)を側鎖に持つことが特徴で、有機合成において官能基の保護や特定の反応中間体として有用です。5,5-ジメチル置換による立体障害により、選択的反応性が向上し、高い安定性を発揮します。Boc基は温和な条件で脱保護可能なため、ペプチド合成や医薬品中間体の調製に適しています。また、アミノオキシ基はアルデヒドやケトンとの反応性を有し、オキシム形成反応への応用が可能です。

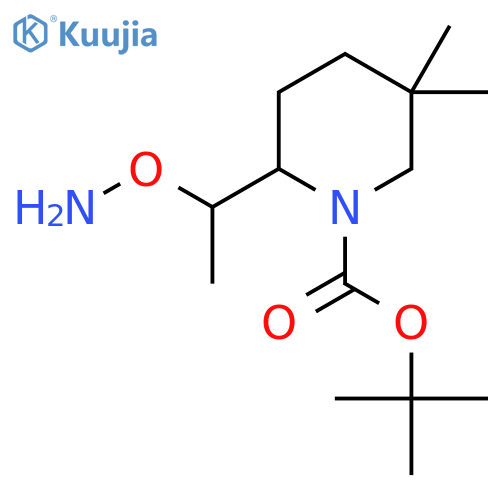

2229155-28-4 structure

商品名:tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate

tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate

- 2229155-28-4

- tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate

- EN300-1893203

-

- インチ: 1S/C14H28N2O3/c1-10(19-15)11-7-8-14(5,6)9-16(11)12(17)18-13(2,3)4/h10-11H,7-9,15H2,1-6H3

- InChIKey: OXBSJFZTBVKLOS-UHFFFAOYSA-N

- ほほえんだ: O(C(C)C1CCC(C)(C)CN1C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 272.20999276g/mol

- どういたいしつりょう: 272.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 64.8Ų

tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893203-0.1g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 0.1g |

$1508.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-0.5g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 0.5g |

$1646.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-1g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 1g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-0.25g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 0.25g |

$1577.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-1.0g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 1g |

$1714.0 | 2023-06-01 | ||

| Enamine | EN300-1893203-5g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 5g |

$4972.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-0.05g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 0.05g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1893203-5.0g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 5g |

$4972.0 | 2023-06-01 | ||

| Enamine | EN300-1893203-10.0g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 10g |

$7373.0 | 2023-06-01 | ||

| Enamine | EN300-1893203-2.5g |

tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |

2229155-28-4 | 2.5g |

$3362.0 | 2023-09-18 |

tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2229155-28-4 (tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量